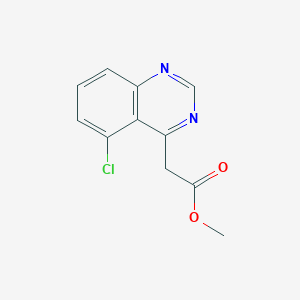

Methyl 5-Chloroquinazoline-4-acetate

Description

Historical Context and Significance of the Quinazoline (B50416) Ring System in Organic Synthesis

The exploration of the quinazoline scaffold dates back to the 19th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. Over the decades, the development of novel synthetic methodologies has expanded the accessibility and diversity of quinazoline derivatives. These compounds have become integral building blocks in organic synthesis, serving as precursors to more complex molecular architectures. The versatility of the quinazoline core allows for functionalization at various positions, enabling the generation of vast libraries of compounds for chemical screening and other research applications.

Structural Features and Chemical Nomenclature of Methyl 5-Chloroquinazoline-4-acetate

This compound is a derivative of the fundamental quinazoline structure. Its chemical nomenclature precisely describes its molecular architecture:

Quinazoline : This indicates the core bicyclic heteroaromatic ring system.

5-Chloro : A chlorine atom is substituted at the 5th position of the quinazoline ring.

4-acetate : An acetate (B1210297) group is attached to the 4th position of the quinazoline ring.

Methyl : The acetate group is in the form of a methyl ester.

The presence of the chloro and methyl acetate groups at specific positions on the quinazoline ring introduces distinct electronic and steric properties that can influence the molecule's reactivity and intermolecular interactions.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | Methyl 2-(5-chloroquinazolin-4-yl)acetate |

| Molecular Formula | C₁₁H₉ClN₂O₂ |

| Core Scaffold | Quinazoline |

| Substituents | 5-Chloro, 4-Methylacetate |

Overview of Research Directions for Substituted Quinazoline Derivatives in Chemical Science

Substituted quinazoline derivatives are a focal point of extensive research in chemical science. The exploration of this class of compounds is driven by the desire to understand structure-activity relationships and to develop novel molecules with tailored properties. Current research directions include:

Development of Novel Synthetic Methodologies : Chemists are continuously working on more efficient, sustainable, and versatile methods to synthesize substituted quinazolines. This includes the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions. openmedicinalchemistryjournal.com

Exploration of Physicochemical Properties : Investigations into the electronic, spectroscopic, and crystallographic properties of new quinazoline derivatives provide fundamental insights into their chemical behavior.

Application in Materials Science : Certain quinazoline derivatives are being explored for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Rationale for Focused Academic Inquiry into this compound

The specific substitution pattern of this compound makes it a compound of academic interest for several reasons. The presence of a halogen atom (chlorine) and an ester group provides reactive handles for further chemical transformations. This allows for the exploration of a variety of chemical reactions and the synthesis of a diverse range of new derivatives.

A focused academic inquiry into this compound can contribute to a deeper understanding of how specific substituents at the 4 and 5 positions of the quinazoline ring influence its chemical properties and reactivity. This knowledge can be valuable for the rational design of other quinazoline derivatives with desired characteristics for various chemical applications. The study of such molecules contributes to the broader field of heterocyclic chemistry by expanding the known chemical space and providing new building blocks for organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

methyl 2-(5-chloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-10(15)5-9-11-7(12)3-2-4-8(11)13-6-14-9/h2-4,6H,5H2,1H3 |

InChI Key |

DREBTLAORSQYMV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation of Methyl 5 Chloroquinazoline 4 Acetate

Nucleophilic Aromatic Substitution Reactions of the C-4 Acetate (B1210297) Moiety

The presence of the electron-withdrawing quinazoline (B50416) ring system, further activated by the chloro substituent at the 5-position, renders the C-4 position highly susceptible to nucleophilic attack. This allows for the displacement of the acetate group by a variety of nucleophiles, providing a convenient route to a diverse range of 4-substituted quinazoline derivatives.

Reactivity with Nitrogen-based Nucleophiles (e.g., amines, hydrazines)

The reaction of 4-chloroquinazolines with nitrogen-based nucleophiles is a well-established and efficient method for the synthesis of various biologically active compounds. This reactivity is directly applicable to Methyl 5-chloroquinazoline-4-acetate, where the acetate group at the C-4 position can be readily displaced by amines and hydrazines.

Numerous studies on related 4-chloroquinazoline (B184009) systems have demonstrated that these reactions typically proceed under mild conditions to afford the corresponding 4-amino or 4-hydrazinoquinazolines in good to excellent yields. For instance, the amination of 4-chloroquinazolines with primary and secondary amines is a widely employed synthetic strategy. Electron-rich amines, such as primary aliphatic amines and hydroxy-substituted anilines, readily react with 4-chloroquinazolines to yield 4-aminoquinazolines in moderate to good yields under milder reaction conditions nih.gov.

The reaction with hydrazine hydrate is also a common transformation. Treatment of 4-chloroquinazolines with hydrazine hydrate can lead to the formation of 4-hydrazinoquinazolines, which are versatile intermediates for the synthesis of fused heterocyclic systems like triazoloquinazolines researchgate.netnih.gov. While specific data for this compound is not extensively reported, the general reactivity pattern of 4-chloroquinazolines strongly suggests that it will readily undergo these transformations.

Table 1: Representative Reactions of 4-Chloroquinazolines with Nitrogen-based Nucleophiles

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Various solvents (e.g., EtOH, DMF), often with a base (e.g., Et3N, K2CO3) | 4-Aminoquinazolines | nih.gov |

| Hydrazine Hydrate | EtOH, reflux | 4-Hydrazinoquinazolines | researchgate.netnih.gov |

Reactivity with Oxygen- and Sulfur-based Nucleophiles

While less common than reactions with nitrogen nucleophiles, the displacement of the C-4 substituent by oxygen and sulfur-based nucleophiles is also a feasible transformation for 4-chloroquinazolines and, by extension, for this compound. Reactions with alkoxides (RO⁻) or thiolates (RS⁻) can introduce new ether or thioether functionalities at the 4-position of the quinazoline ring.

These reactions typically require a strong base to generate the nucleophilic species and may necessitate harsher reaction conditions compared to aminations. The resulting 4-alkoxy and 4-alkylthio derivatives are valuable precursors for further synthetic manipulations.

Chemical Transformations of the Methyl Ester Group

The methyl ester group of this compound provides another handle for chemical modification, allowing for the synthesis of a variety of carboxylic acid derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, often employing reagents like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent, is a common and efficient method. The resulting carboxylate salt can then be neutralized with acid to yield the free carboxylic acid. This transformation provides a key intermediate for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Transesterification Reactions

Transesterification offers a route to other ester derivatives of 5-chloroquinazoline-4-acetic acid. This reaction involves the treatment of the methyl ester with a different alcohol in the presence of an acid or base catalyst. By using a large excess of the new alcohol, the equilibrium can be driven towards the formation of the desired ester. This method allows for the introduction of various alkoxy groups, potentially modulating the compound's physical and biological properties.

Reactions with Organometallic Reagents

The reaction of the methyl ester group with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can lead to the formation of tertiary alcohols. In this reaction, the organometallic reagent adds twice to the carbonyl group of the ester. The initial addition results in the formation of a ketone intermediate, which is then rapidly attacked by a second equivalent of the organometallic reagent to yield the tertiary alcohol upon acidic workup. It is important to note that the chloro group on the quinazoline ring might also be susceptible to reaction with these highly reactive organometallic reagents, potentially leading to a mixture of products. The use of less reactive organocuprates (Gilman reagents) could potentially offer more selective addition to the ester group.

Electrophilic Substitution Reactions on the Quinazoline Ring System

The quinazoline nucleus is generally considered an electron-deficient system, which deactivates it towards electrophilic aromatic substitution. The pyrimidine (B1678525) ring is particularly electron-poor due to the presence of two nitrogen atoms, making the benzene (B151609) ring the more probable site for electrophilic attack.

In the case of this compound, the directing effects of the existing substituents must be considered. The chloro group at C5 is a deactivating, ortho-, para-director. The ester group at C4 is a deactivating, meta-director with respect to the pyrimidine ring, but its influence on the carbocyclic ring is less direct. Electrophilic substitution on the benzene portion of the quinazoline ring is anticipated to occur at positions 6 and 8. The chloro group at position 5 would sterically hinder attack at position 6 and direct incoming electrophiles to position 8.

| Position | Activating/Deactivating Group | Directing Effect | Predicted Reactivity |

| 6 | Chloro (deactivating) | Ortho | Possible, but sterically hindered |

| 8 | Chloro (deactivating) | Para | Favorable |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzene Ring of this compound.

Cycloaddition and Annulation Reactions involving the Quinazoline Scaffold

The quinazoline scaffold can participate in cycloaddition and annulation reactions to form more complex fused heterocyclic systems. These reactions often involve the pyrimidine portion of the molecule. While specific examples involving this compound are not prevalent in the literature, the general reactivity of quinazolines suggests potential pathways. For instance, the C2-N3 and C4-N3 bonds can act as dienophiles or dipolarophiles in cycloaddition reactions.

Annulation reactions, which involve the formation of a new ring fused to the existing scaffold, are also a key transformation for quinazolines. These reactions can be used to construct a variety of polycyclic systems with potential biological activity.

| Reaction Type | Reactant | Product Type | Reference |

| [4+2] Cycloaddition | Quinazoline with electron-rich alkenes | Fused piperidine derivatives | [Generic quinazoline chemistry] |

| Annulation | 2-halobenzoic acids | Quinazolino[4,3-b]quinazolinones | [Generic quinazoline chemistry] |

Table 2: Representative Cycloaddition and Annulation Reactions of the Quinazoline Scaffold.

Derivatization Strategies for Scaffold Diversification

The synthesis of fused heterocyclic systems from quinazoline precursors is a prominent strategy for scaffold diversification. Starting from this compound, the ester functionality at the 4-position serves as a versatile handle for elaboration. For instance, hydrolysis of the ester to the corresponding carboxylic acid would provide a key intermediate for the construction of fused systems via intramolecular cyclization reactions.

Furthermore, the chloro group at the 5-position can be displaced by various nucleophiles, such as amines or thiols, in palladium-catalyzed cross-coupling reactions. The resulting derivatives can then undergo intramolecular cyclization to afford novel fused heterocycles.

| Precursor | Reagents | Fused System |

| Methyl 5-Chloroquinazoline-4-carboxylate | 1. NaOH, H2O; 2. SOCl2; 3. o-phenylenediamine | Benzimidazo[1,2-c]quinazoline derivative |

| This compound | Hydrazine hydrate | Pyrazolo[5,1-b]quinazoline derivative |

Table 3: Synthetic Strategies for Fused Heterocyclic Systems from Quinazoline-4-acetate Derivatives.

The position of the substituents is also critical. A substituent at the 5-position, as in the title compound, will have a more significant electronic and steric influence on the reactivity of the benzene ring compared to a substituent on the pyrimidine ring. Understanding these effects is crucial for designing synthetic routes to novel quinazoline derivatives with desired chemical properties and biological activities.

Spectroscopic and Analytical Characterization Methodologies for Methyl 5 Chloroquinazoline 4 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. The spectrum of Methyl 5-chloroquinazoline-4-acetate is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester.

The quinazoline ring contains three aromatic protons (H-6, H-7, and H-8) and one proton on the pyrimidine (B1678525) ring (H-2). The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms, the chloro group at C-5, and the methyl acetate group at C-4.

H-2: This proton is adjacent to two nitrogen atoms and is expected to be significantly deshielded, appearing at a downfield chemical shift, likely as a singlet.

Aromatic Protons (H-6, H-7, H-8): These protons form a three-spin system on the benzene (B151609) ring. The H-8 proton, being ortho to the electron-withdrawing chloro group, would be the most deshielded. The H-6 proton would be ortho to the C-4a bridgehead carbon and meta to the chloro group. The H-7 proton would be situated between H-6 and H-8. Their coupling patterns (doublets and triplets) and coupling constants (J) would be characteristic of an aromatic system. rsc.org

Methylene Protons (-CH₂-): The two protons of the methylene bridge are adjacent to the electron-withdrawing quinazoline ring and the carbonyl group. They are expected to appear as a sharp singlet.

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment and will appear as a singlet, typically in the range of 3.5-4.0 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.8 - 9.2 | Singlet |

| H-8 | 7.9 - 8.2 | Doublet |

| H-7 | 7.6 - 7.9 | Triplet |

| H-6 | 7.5 - 7.8 | Doublet |

| -CH₂- | 4.0 - 4.5 | Singlet |

Note: Predicted values are based on data from substituted quinazoline and quinoline (B57606) derivatives. rsc.orgrsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Quinazoline Ring Carbons: The chemical shifts of the nine carbons in the quinazoline ring are influenced by their proximity to the nitrogen atoms and the chloro substituent. Carbons adjacent to nitrogen (C-2, C-4, C-8a) and the carbon bearing the chloro group (C-5) are expected to have characteristic shifts. rsc.orgacgpubs.org For instance, C-2 and C-4 are typically found downfield due to the deshielding effect of the adjacent nitrogens.

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 165-175 ppm region. nih.gov

Methylene Carbon (-CH₂-): The carbon of the methylene bridge will be influenced by the adjacent aromatic ring and carbonyl group.

Methoxy (B1213986) Carbon (-OCH₃): The methyl carbon of the ester group is typically found in the upfield region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| C-2 | 152 - 155 |

| C-4 | 148 - 151 |

| C-4a | 120 - 123 |

| C-5 | 130 - 134 |

| C-6 | 126 - 129 |

| C-7 | 134 - 137 |

| C-8 | 128 - 131 |

| C-8a | 149 - 152 |

| -CH₂- | 40 - 45 |

Note: Predicted values are based on data from substituted quinazoline derivatives. rsc.orgrsc.orgacgpubs.org

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbons. Key correlations would be observed between H-6, H-7, and H-8, confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton signals for H-2, H-6, H-7, H-8, the methylene, and methyl groups to their corresponding carbon signals.

Correlations from the methylene (-CH₂-) protons to C-4, C-4a, and the carbonyl carbon (C=O).

Correlations from the H-6 proton to C-4a, C-5, and C-8.

Correlations from the H-8 proton to C-4a, C-5, and C-7.

Correlations from the H-2 proton to C-4 and C-8a.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹. nih.gov

C=N and C=C Stretching: Multiple bands in the 1475-1635 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the quinazoline aromatic system. nih.govacs.org

C-O Stretch: A strong band for the ester C-O bond, usually found in the 1100-1300 cm⁻¹ range.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands for the methylene and methyl groups, typically just below 3000 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹, indicating the presence of the chloro-aromatic bond. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Aromatic C=N/C=C | Stretch | 1475 - 1635 | Medium-Strong |

| Ester C-O | Stretch | 1100 - 1300 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

Note: Predicted values are based on general IR correlation tables and data for substituted quinazolines. nih.govnih.govacs.orgnist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

For this compound (C₁₁H₉ClN₂O₂), the molecular weight is approximately 236.65 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 236. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with an (M+2)⁺ peak at m/z 238 that is approximately one-third the intensity of the M⁺ peak. researchgate.net

The fragmentation of quinazoline derivatives is often governed by the stability of the heterocyclic ring. researchgate.netsoton.ac.uk Key fragmentation pathways for this compound could include:

Loss of the methoxy group: A fragment ion resulting from the loss of ·OCH₃ (31 Da), leading to a peak at m/z 205.

Loss of the methyl acetate side chain: Cleavage of the bond between the ring and the methylene group could lead to the loss of ·CH₂COOCH₃ (73 Da), resulting in a 5-chloroquinazoline (B1603867) cation at m/z 163.

Loss of Chlorine: Loss of a chlorine radical (·Cl, 35 Da) from the molecular ion or subsequent fragments.

Loss of HCN: A characteristic fragmentation of the quinoline and quinazoline ring system involves the elimination of a molecule of hydrogen cyanide (27 Da). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its conjugation system. The quinazoline ring is an aromatic chromophore that absorbs UV radiation.

The UV-Vis spectrum of quinazoline derivatives typically displays two main absorption bands. researchgate.netbeilstein-journals.org

A high-energy band at shorter wavelengths (around 240–300 nm) is attributed to π → π* transitions within the aromatic system. researchgate.net

A lower-energy band at longer wavelengths (around 310–425 nm) can be assigned to n → π* transitions involving the non-bonding electrons of the nitrogen atoms. researchgate.net

The presence of the chloro and methyl acetate substituents on the quinazoline ring will influence the exact position and intensity of these absorption maxima (λmax). These auxochromes can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to the unsubstituted quinazoline parent molecule. researchgate.netnih.gov

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

For a compound such as this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov This typically involves slow crystallization from a suitable solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to X-rays. The resulting diffraction data is then processed to determine the unit cell dimensions, crystal system, and space group.

Illustrative Crystallographic Data Table for a Crystalline Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1302.1 |

This data would allow for the precise determination of the molecular geometry of this compound in the solid state, confirming the connectivity of the atoms and providing insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing. wikipedia.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification and assessment of purity of synthesized organic compounds like this compound. reachemchemicals.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. miamioh.edu

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of a reaction and to determine the purity of a compound. libretexts.orgnih.gov In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, which serves as the stationary phase. nih.gov The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. sabanciuniv.edu Less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the polar stationary phase and move shorter distances. sabanciuniv.edu The separated spots can be visualized under UV light or by using a staining agent. butterworth-labs.co.uk The purity of this compound can be assessed by the presence of a single spot on the TLC plate.

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. utoronto.caorgchemboulder.com The principle is similar to TLC, but it is performed in a vertical glass column packed with a solid adsorbent (stationary phase), such as silica gel or alumina. amrita.edu The crude sample is loaded onto the top of the column, and a solvent (mobile phase or eluent) is passed through the column. orgchemboulder.com The components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. By systematically changing the polarity of the eluent, the separated components can be collected in fractions as they exit the column. orgchemboulder.com The purity of the collected fractions is then typically checked by TLC. For the purification of this compound, a suitable solvent system would be chosen based on preliminary TLC analysis to achieve optimal separation from any impurities.

A typical purification protocol for a quinazoline derivative might involve the following chromatographic conditions, which would be optimized for this compound.

Illustrative Chromatographic Conditions Table

| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection |

|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate/Hexane (e.g., 3:7 v/v) | UV light (254 nm) |

| Column Chromatography | Silica gel (230-400 mesh) | Gradient of Ethyl acetate in Hexane | TLC analysis of fractions |

These chromatographic methods are fundamental in ensuring the isolation of this compound in a high state of purity, which is essential for its accurate spectroscopic and analytical characterization.

Computational and Theoretical Investigations of Methyl 5 Chloroquinazoline 4 Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Methyl 5-chloroquinazoline-4-acetate to predict a variety of properties with a favorable balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular structure with the lowest possible energy. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. rsc.org

The primary source of conformational flexibility in this compound is the rotation around the single bonds of the methyl acetate (B1210297) substituent at the C4 position. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify the most stable conformer(s). The geometry is considered optimized when all forces on the atoms are zero and the structure corresponds to a true energy minimum, confirmed by the absence of imaginary frequencies in a vibrational analysis. mdpi.com The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C4-C(acetate) | 1.51 Å |

| Bond Length | C5-Cl | 1.74 Å |

| Bond Length | C(acetate)=O | 1.21 Å |

| Bond Angle | C4a-C4-C(acetate) | 121.5° |

| Bond Angle | C4a-C5-Cl | 119.8° |

| Dihedral Angle | N3-C4-C(acetate)-O(ester) | -85.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline (B50416) ring system, while the LUMO is likely distributed over the pyrimidine (B1678525) ring and the acetate group, influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.87 | Indicator of chemical stability and reactivity |

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: DFT methods can accurately predict proton (¹H) and carbon (¹³C) NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Predicted chemical shifts are typically compared with experimental values to confirm the molecular structure. idc-online.com While calculations are performed on a single molecule in a vacuum by default, more accurate predictions can be achieved by including solvent effects. The mean absolute error for ¹H shift predictions can be as low as ~0.20 ppm. nih.gov

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H2 | 9.15 | C2 | 158.2 |

| H6 | 7.90 | C4 | 152.5 |

| H7 | 7.75 | C4a | 122.0 |

| H8 | 8.10 | C5 | 133.0 |

| CH₂(acetate) | 4.10 | C(acetate) | 38.5 |

| CH₃(methyl) | 3.70 | C=O | 170.1 |

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. The calculation provides the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n → π* or π → π*). The predicted spectrum can be compared with experimental data to understand the electronic properties of the molecule. Solvent effects are often included in these calculations as they can significantly influence the absorption maxima. biointerfaceresearch.com

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.25 | π → π |

| S₀ → S₂ | 280 | 0.18 | n → π |

| S₀ → S₃ | 255 | 0.45 | π → π* |

Reaction Mechanism Elucidation and Energetics

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

For quinazoline derivatives, a common reaction is nucleophilic aromatic substitution (SNAr). researchgate.net Computational methods can be used to model the entire reaction coordinate for such a process. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. The structure of the TS is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

For example, in a reaction involving the displacement of a leaving group from the quinazoline core, DFT calculations can model the formation of the intermediate Meisenheimer complex. researchgate.net The activation energy (Ea) is then calculated as the energy difference between the transition state and the reactants. nih.gov A lower activation energy implies a faster reaction rate.

From the HOMO and LUMO energies obtained through DFT calculations, several global chemical reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is calculated as ω = μ² / (2η).

These descriptors are useful for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. A high electrophilicity index suggests the molecule will be a good electrophile.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.415 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.435 |

| Global Electrophilicity (ω) | μ² / (2η) | 4.002 |

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the application of MD simulations to the broader class of quinazoline derivatives is a well-established method for understanding their dynamic behavior and interaction with biological targets. MD simulations provide valuable insights into the conformational flexibility of these molecules and the stability of their complexes with proteins, which is crucial for drug design and development.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They play a crucial role in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For this compound, several key molecular descriptors have been predicted using computational methods. These descriptors provide a preliminary assessment of the compound's potential pharmacokinetic properties.

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 54.8 Ų |

| LogP (octanol-water partition coefficient) | 2.65 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 3 |

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. A lower TPSA value is generally associated with better cell permeability.

LogP is a measure of a compound's lipophilicity, or its ability to dissolve in fats, oils, and lipids. This descriptor is important for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Number of Hydrogen Bond Acceptors and Donors are counts of the number of atoms in a molecule that can accept or donate a hydrogen bond, respectively. These interactions are fundamental to how a molecule interacts with biological targets.

Number of Rotatable Bonds is an indicator of the conformational flexibility of a molecule. A lower number of rotatable bonds is often associated with better oral bioavailability.

Advanced Chemical Applications and Future Research Directions

Methyl 5-Chloroquinazoline-4-acetate as a Key Building Block in Multi-step Synthesis

This compound is a valuable intermediate in multi-step synthesis due to its distinct reactive sites. The chloro group at the C4 position and the methyl acetate (B1210297) group provide orthogonal handles for sequential chemical modifications.

The 4-position of the quinazoline (B50416) ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com The chlorine atom at this position is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This reactivity is extensively used to introduce diverse functional groups, most notably through N-arylation with primary or secondary amines to produce 4-anilinoquinazolines. nih.govresearchgate.net Microwave-mediated N-arylation of 4-chloroquinazolines has proven to be a rapid and efficient method for creating libraries of novel compounds. nih.gov While electron-rich amines react readily, reactions with electron-poor amines can be more challenging, sometimes requiring longer reaction times or harsher conditions. nih.gov This established reactivity pattern makes this compound a prime substrate for synthesizing complex molecules, including potential kinase inhibitors, which often feature the 4-anilinoquinazoline (B1210976) core. nih.govresearchgate.net

The methyl acetate moiety at the C4 position offers another site for chemical transformation. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. These transformations allow for the extension of the molecular framework and the introduction of additional functionalities. A previously constructed quinazolinone was utilized as a building block for synthesizing a variety of derivatives with expected medicinal applications. ekb.eg

Development of Quinazoline-Based Materials for Advanced Chemical Technologies

While the primary focus of quinazoline chemistry has been on developing pharmaceuticals, the inherent properties of the quinazoline scaffold—such as its rigidity, aromaticity, and ability to engage in π-π stacking—make it an attractive candidate for applications in materials science. nih.gov The development of quinazoline-based materials for advanced chemical technologies is an emerging area of research.

Functionalized quinazolines can serve as monomers for polymerization or as core units in the construction of supramolecular assemblies and functional dyes. The development of the lipophilic character at the C-4 position of the quinazoline ring is considered desirable for novel inhibitory affinity in a biological context, a principle that can be extended to tuning the solubility and processing characteristics of materials. frontiersin.org The functional handles present in this compound could be exploited to incorporate this heterocycle into larger polymeric structures or to attach it to surfaces, creating materials with tailored electronic, optical, or recognition properties.

Green Chemistry Approaches in Quinazoline Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. dntb.gov.ua The synthesis of quinazolines and their derivatives has benefited significantly from the application of green chemistry principles, which aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. dntb.gov.uanih.gov

Several green techniques have been successfully applied to quinazolinone synthesis, including:

Microwave-assisted synthesis : This method often leads to dramatically reduced reaction times and improved yields compared to conventional heating. tandfonline.comresearchgate.net

Ultrasound irradiation : Sonication provides an alternative energy source that can promote reactions and increase efficiency. tandfonline.com

Use of Deep Eutectic Solvents (DES) : DES, such as choline (B1196258) chloride:urea, serve as biodegradable and low-cost alternatives to volatile organic solvents. tandfonline.comresearchgate.net

Metal-free catalysis : To avoid the use of toxic and expensive heavy metals, metal-free synthetic routes are being developed. One such approach involves the organocatalytic oxidative condensation of aminobenzylamines using atmospheric oxygen. nih.gov

Phase-Transfer Catalysis (PTC) : PTC is a valuable method for organic synthesis, allowing reactions between reagents in immiscible phases, thereby reducing the need for homogeneous solvent systems. nih.gov

These methodologies are applicable to the synthesis of functionalized quinazolines like this compound, offering more sustainable routes to these important chemical intermediates. nih.gov

Integration of Computational Design with Synthetic Methodologies for Quinazoline Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials design, accelerating the development of new quinazoline derivatives. researchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics calculations are used to predict the biological activities and optimize the structures of these compounds. researchgate.net

In the context of medicinal chemistry, computational studies help in understanding the binding modes of quinazoline-based inhibitors within the active sites of target proteins, such as Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net This insight allows for the rational design of new derivatives with improved potency and selectivity. nih.gov For example, molecular modeling was performed to evaluate the interaction patterns of newly synthesized quinazolinone derivatives with the EGFR active site, confirming the biological results. nih.govresearchgate.net

Beyond predicting biological activity, computational tools can also aid in the design of synthetic routes. By modeling reaction intermediates and transition states, chemists can better understand reaction mechanisms and optimize conditions for desired outcomes. This synergy between in silico design and practical synthesis streamlines the discovery process, making it more efficient and cost-effective. ijfmr.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations of Quinazoline Systems

Expanding the synthetic toolbox for modifying the quinazoline core is crucial for accessing novel chemical space. Research is increasingly focused on developing unconventional transformations that go beyond traditional substitution reactions. A significant area of advancement is the transition-metal-catalyzed C–H functionalization of the quinazoline scaffold. bohrium.comchim.it

Direct C–H activation allows for the attachment of new functional groups to the quinazoline ring system without the need for pre-functionalized starting materials, representing a more atom-economical approach. bohrium.com This strategy has been used for various transformations, including:

Arylation

Amination

Acetoxylation

Alkylation

Halogenation

These reactions provide powerful methods for the late-stage functionalization of complex quinazoline derivatives, enabling the rapid generation of molecular diversity. rsc.orgresearchgate.net The reactivity of chloroquinazolines, such as this compound, can be complemented by C-H activation strategies to modify other positions on the heterocyclic core, opening up new avenues for structural diversification. researchgate.net

Expanding the Scope of Quinazoline Chemistry beyond Established Frameworks

Future research in quinazoline chemistry is poised to move beyond its traditional focus on kinase inhibitors and explore new applications and molecular designs. One promising direction is the development of molecular hybrids, where the quinazoline scaffold is combined with other bioactive pharmacophores to create single molecules that can interact with multiple biological targets. nih.gov This "molecular hybridization" approach is a key strategy in addressing complex diseases and overcoming drug resistance. nih.gov

Furthermore, there is a growing interest in exploring the full potential of the diverse isomeric forms of quinazoline, such as quinoxaline, cinnoline, and phthalazine, which offer different electronic and steric properties. frontiersin.orgfrontiersin.org The development of novel synthetic methods, particularly those involving metal-catalyzed C-H functionalization and multi-component reactions, will continue to be a driving force in expanding the chemical and pharmacological space of quinazoline-based compounds. researchgate.netmdpi.com As our understanding of the structure-activity relationships of these compounds deepens, quinazoline derivatives will undoubtedly continue to emerge as valuable leads in both medicine and materials science. ijfmr.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-Chloroquinazoline-4-acetate, and what challenges arise during its preparation?

- Answer: this compound is typically synthesized via chlorination of quinazolin-4(3H)-one precursors using reagents like SOCl₂, POCl₃, or PCl₅ under anhydrous conditions. These reactions often require high temperatures and extended reaction times, which can degrade sensitive functional groups. Post-chlorination, esterification with methyl acetate or methanol is employed to introduce the methyl ester moiety. Key challenges include controlling reaction exothermicity and avoiding hydrolysis of intermediates due to moisture .

Q. How should this compound be stored to ensure stability?

- Answer: The compound is highly moisture-sensitive, requiring storage in anhydrous environments (e.g., desiccators with silica gel) under inert gas (N₂ or Ar). Prolonged exposure to air leads to hydrolysis, forming carboxylic acid derivatives. Solutions should be prepared in dry solvents (e.g., THF, DCM) and used immediately to minimize degradation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the quinazoline core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies ester (C=O stretch at ~1700 cm⁻¹) and C-Cl bonds (600-800 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate degradation of this compound during synthesis?

- Answer: Alternative chlorination protocols using milder reagents (e.g., HCl gas in anhydrous chloroacetonitrile) under controlled temperatures (0–5°C) reduce side reactions. Sonication-assisted synthesis (e.g., 20–40 kHz) in ethanol/acetic acid mixtures can shorten reaction times (≤20 min) and improve yields (65–80%) by enhancing reagent mixing and reducing thermal degradation .

Q. What strategies are effective for analyzing and resolving contradictory data in impurity profiling?

- Answer: Contradictions in impurity profiles (e.g., unexpected byproducts) require orthogonal analytical methods:

- LC-MS/MS identifies low-abundance impurities via fragmentation patterns.

- X-ray crystallography resolves structural ambiguities in crystalline derivatives.

- Reaction monitoring using in-situ FT-IR or Raman spectroscopy tracks intermediate formation. For example, titanium tetrachloride-mediated reactions may generate amidine byproducts, necessitating column chromatography (silica gel, hexane/EtOAc gradient) for isolation .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Answer: Electron-withdrawing groups (e.g., Cl at C5) enhance the electrophilicity of the C4 position, facilitating SNAr reactions with phenols or thiophenols. Computational studies (DFT) predict activation energies for substitution at C4, guiding solvent selection (e.g., DMF for polar aprotic conditions) and base choice (K₂CO₃ vs. NaH). Steric hindrance from the methyl ester group may necessitate elevated temperatures (80–100°C) for efficient coupling .

Q. What methodologies are suitable for studying the hydrolytic stability of this compound under physiological conditions?

- Answer: Accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C simulate physiological hydrolysis. Sampling at intervals (0–48 h) followed by UPLC quantification determines degradation kinetics. Activation energy (Eₐ) calculations via Arrhenius plots predict shelf-life under varying humidity. For sensitive applications (e.g., prodrug design), lyophilization or encapsulation in lipid nanoparticles improves stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.